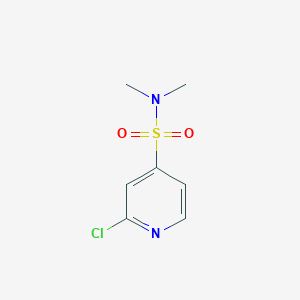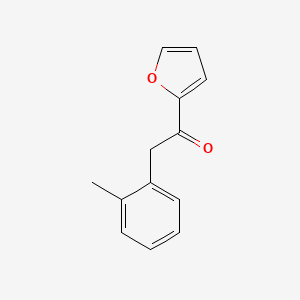
1-Chloro-2-(3-chloroprop-1-yn-1-yl)benzene
Descripción general
Descripción
1-Chloro-2-(3-chloroprop-1-yn-1-yl)benzene is an organic compound with the molecular formula C₉H₆Cl₂ It is a derivative of benzene, where the benzene ring is substituted with a chloro group and a 3-chloroprop-1-yn-1-yl group
Métodos De Preparación
The synthesis of 1-Chloro-2-(3-chloroprop-1-yn-1-yl)benzene typically involves the following steps:
Starting Materials: Benzene, propargyl chloride, and a chlorinating agent such as thionyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. The temperature is maintained at a moderate level to ensure the selective chlorination of the propargyl group.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
1-Chloro-2-(3-chloroprop-1-yn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of alkanes.
Aplicaciones Científicas De Investigación
1-Chloro-2-(3-chloroprop-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form covalent bonds with biological molecules makes it a valuable tool in biochemical research.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-(3-chloroprop-1-yn-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The specific pathways involved depend on the nature of the target molecule and the cellular context.
Comparación Con Compuestos Similares
1-Chloro-2-(3-chloroprop-1-yn-1-yl)benzene can be compared with similar compounds such as:
Phenylpropargyl Chloride: Similar structure but lacks the additional chloro group on the benzene ring, leading to different reactivity and applications.
Cinnamyl Chloride: Contains a propenyl group instead of a propynyl group, resulting in different chemical properties and uses.
1-Phenyl-3-chloro-1-propyne:
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and versatility in various chemical reactions and applications.
Propiedades
IUPAC Name |
1-chloro-2-(3-chloroprop-1-ynyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOPEAVPTIVEDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CCCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B3376177.png)









![Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-](/img/structure/B3376258.png)


